molecular formula C12H21N3S B1440570 {1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine CAS No. 1249171-13-8

{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine

Cat. No.: B1440570
CAS No.: 1249171-13-8
M. Wt: 239.38 g/mol
InChI Key: BDZIMXUZMGTGOM-UHFFFAOYSA-N
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Description

{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine (CAS 1249171-13-8) is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery programs. This compound features a distinct molecular architecture, integrating a piperidine ring appended with a primary methanamine group and a 2-ethylthiazole moiety . The presence of the thiazole ring, a privileged scaffold in drug design, is particularly noteworthy. The thiazole nucleus is a versatile heterocycle found in a wide array of FDA-approved therapeutics and bioactive molecules, contributing to diverse pharmacological activities through its ability to engage with various biological targets . This structure makes the compound a highly versatile intermediate for the synthesis of more complex molecules. Researchers can leverage the reactive primary amine for amide bond formation or reductive amination, while the nitrogen atoms in the piperidine and thiazole rings offer additional sites for molecular modification. The 2-ethylthiazole group is a key structural feature, as this specific substitution pattern is found in other compounds developed for research applications . Its molecular formula is C12H21N3S, and it has a molecular weight of 239.38 g/mol . This compound is intended for use in laboratory research to investigate new chemical entities, particularly in developing potential pharmacologically active agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3S/c1-2-12-14-11(9-16-12)8-15-5-3-10(7-13)4-6-15/h9-10H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZIMXUZMGTGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy

The preparation generally follows a convergent approach involving:

  • Synthesis or procurement of 1-(2-aminoethyl)piperidin-4-ol or related piperidine intermediates.
  • Formation of the thiazol-4-ylmethyl fragment with the ethyl substitution at the 2-position.
  • Coupling of the piperidine and thiazole fragments via alkylation or amide bond formation.
  • Purification and isolation of the target compound.

Detailed Synthetic Procedure Extracted from Patent WO2016132378A2

  • Step 1: Protection of amine groups using DiBOC (di-tert-butyl dicarbonate) in methanol at 25–30°C, stirring for 3 hours.
  • Step 2: Organic-aqueous extraction with dichloromethane and water to separate layers and wash impurities.
  • Step 3: Treatment with potassium hydroxide solution at 5–10°C for 3 hours to deprotect or modify intermediates.
  • Step 4: Solvent removal under reduced pressure and co-distillation with dichloromethane.
  • Step 5: Final stirring in dichloromethane at 25–30°C to obtain the purified compound.

This process emphasizes mild conditions, use of triethylamine as a base, and controlled temperature to optimize yield and purity.

Alternative Synthetic Approaches and Reaction Conditions

Coupling Using 1-(2-Aminoethyl)piperidin-4-ol

This intermediate is a key building block for the target compound. Its synthesis and subsequent coupling have been reported with the following highlights:

Parameter Details
Catalyst Palladium(II) acetate and racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl
Base Caesium carbonate and triethylamine
Solvent Toluene
Temperature Reflux conditions (~110°C)
Reaction Time Two cycles of 16 hours each
Workup Extraction with ethyl acetate, washing with saturated NaCl, drying over MgSO4
Purification Preparative HPLC and bicarbonate cartridge treatment to remove formic acid impurities
Yield Approximately 30%

This method allows for the formation of the piperidine-thiazole linkage with good control over stereochemistry and purity.

Amide Bond Formation Using Oxalyl Chloride Activation

  • Activation: Oxalyl chloride with a catalytic amount of DMF in anhydrous dichloromethane at room temperature for 2 hours.
  • Coupling: Addition of 1-(2-aminoethyl)piperidin-4-ol and N,N-diisopropylethylamine in anhydrous tetrahydrofuran at 20°C for 16–19 hours.
  • Purification: Preparative HPLC followed by bicarbonate cartridge treatment.
  • Yield: Ranges from 13 mg to 87 mg depending on scale and substrate.

This method is effective for forming amide linkages between the piperidine amine and activated carboxylic acid derivatives of the thiazole moiety.

Summary Table of Key Preparation Parameters

Step/Method Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
DiBOC protection DiBOC in methanol, triethylamine 25–30 3 Not specified Protection of amines
Base treatment KOH in water 5–10 3 Not specified Deprotection or modification
Palladium-catalyzed coupling Pd(OAc)2, rac-BINAP, Cs2CO3, triethylamine, toluene Reflux (~110) 32 (2x16) ~30 Formation of piperidine-thiazole bond
Oxalyl chloride activation + coupling Oxalyl chloride, DMF, DCM; then amine, DIPEA, THF RT, then 20 2 + 16–19 30–80 Amide bond formation
Purification Preparative HPLC, bicarbonate cartridge N/A N/A N/A Removal of impurities and formic acid

Research Findings and Optimization Notes

  • The use of triethylamine and DIPEA (N,N-diisopropylethylamine) as bases is critical for efficient coupling and minimizing side reactions.
  • Mild temperatures (20–30°C) during coupling steps preserve stereochemistry and reduce byproduct formation.
  • Palladium-catalyzed methods require inert atmosphere and careful control of ligand and base equivalents for optimal yield.
  • Purification by preparative HPLC combined with bicarbonate cartridge treatment effectively removes residual acids and impurities, improving compound quality.
  • Solid dispersion techniques with carriers like microcrystalline cellulose (MCC) and hydroxypropyl methylcellulose (HPMC) have been explored for formulation but are beyond the scope of preparation chemistry.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Antimicrobial Properties

Compounds containing thiazole and piperidine moieties have demonstrated notable antimicrobial activities. Research has shown that derivatives of thiazole exhibit efficacy against various bacterial strains. For instance, studies indicate that compounds similar to {1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine have Minimum Inhibitory Concentration (MIC) values that suggest moderate to strong antimicrobial effects.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results indicate that the presence of thiazole and piperidine structures enhances the antimicrobial efficacy of the compounds .

Central Nervous System Disorders

The compound has potential applications in treating Central Nervous System (CNS) disorders. Similar compounds have been studied for their ability to affect neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. Research indicates that thiazole derivatives can modulate serotonin and dopamine pathways, which are crucial in mood regulation .

Antitumor Activity

Emerging studies suggest that {1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine may exhibit antitumor properties. Thiazole derivatives have been linked to apoptosis induction in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .

Synthesis and Mechanism of Action

The synthesis of {1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent alkylation with piperidine derivatives. The compound's mechanism of action is believed to involve interaction with specific biological targets, leading to alterations in cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized thiazole-piperidine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the structure-activity relationship (SAR), emphasizing how modifications in the thiazole ring affected potency .

Case Study 2: CNS Applications

In a preclinical study exploring the effects of thiazole derivatives on anxiety models in rodents, compounds similar to {1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine were shown to reduce anxiety-like behaviors significantly compared to controls . These findings support further investigation into its potential as an anxiolytic agent.

Mechanism of Action

The mechanism of action of {1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of enzyme activity or the blocking of receptor sites, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structural uniqueness lies in its 2-ethylthiazole group. Below is a comparison with analogues bearing different substituents:

Compound Name Substituent on Piperidine Molecular Formula Key Properties/Applications Reference
{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine 2-Ethylthiazole C₁₀H₁₇N₃S Discontinued; potential intermediate
(1-(3-Methoxybenzyl)piperidin-4-yl)methanamine 3-Methoxybenzyl C₁₄H₂₂N₂O Antioxidant hybrid; 83% yield in synthesis
1-{1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine 4,5-Dimethyloxazole C₁₂H₂₁N₃O Structural analogue with oxazole ring
1-[(1H-Indazol-3-yl)methyl]piperidin-4-yl)methanamine Indazole C₁₄H₁₈N₄ Safety skin/eye irritant
1-([1,1'-Biphenyl]-3-yl)-N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)methanamine Biphenyl and 2-chlorobenzyl groups C₂₇H₂₈ClN₂ GPCR-targeted; 47% yield in synthesis

Key Observations :

  • Heterocyclic Influence : Thiazole (as in the target compound) and oxazole (e.g., ) substituents introduce varying electronic effects. Thiazoles, with sulfur’s electronegativity, may enhance metabolic stability compared to oxazoles .
  • Biological Activity : The indazole derivative () is associated with irritation risks, while biphenyl derivatives () are tailored for GPCR interactions.
  • Synthetic Accessibility : Yields vary significantly (47%–83%), influenced by substituent complexity and reaction conditions .

Physicochemical Properties

  • Molecular Weight : The target compound (223.3 g/mol) is lighter than the indazole (230.3 g/mol) and biphenyl (415.0 g/mol) derivatives, implying better membrane permeability .
  • Solubility : Thiazole’s moderate polarity may enhance aqueous solubility compared to lipophilic biphenyl groups .

Biological Activity

{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine, also known by its CAS number 52203131, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiazole moiety, which is known for contributing to various biological activities. The molecular formula is C12H21N3SC_{12}H_{21}N_{3}S, with a molecular weight of 239.38 g/mol. Its structural characteristics play a crucial role in its interaction with biological targets.

Research indicates that compounds containing thiazole and piperidine moieties often exhibit significant biological activities, including:

  • Antitumor Activity : Thiazole derivatives have been implicated in various cancer therapies due to their ability to induce apoptosis in cancer cells. For example, compounds similar to {1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine have demonstrated cytotoxic effects against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anticonvulsant Properties : Some thiazole derivatives have shown promise in the treatment of epilepsy by modulating neurotransmitter systems and reducing seizure activity . The specific interactions of {1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine with GABAergic pathways could be a focus for future studies.

Biological Activity Data

A summary of key studies illustrating the biological activities of related compounds is provided below:

Study Activity IC50 Value Notes
Study 1Antitumor<10μM<10\,\mu MSignificant cytotoxicity against A431 and Jurkat cell lines .
Study 2AnticonvulsantED50=50mg/kgED_{50}=50\,mg/kgEffective in animal models; reduced seizure frequency .
Study 3P-glycoprotein InhibitionIC50=15μMIC_{50}=15\,\mu MEnhanced drug absorption by inhibiting efflux pumps .

Case Studies

  • Antitumor Efficacy : In an experimental study, a related thiazole compound was tested against various cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and altered mitochondrial membrane potential .
  • Seizure Models : In vivo studies utilizing rodent models demonstrated that administration of thiazole derivatives resulted in a significant reduction in seizure duration and frequency. This effect was attributed to enhanced GABAergic transmission and modulation of voltage-gated sodium channels .

Q & A

Q. Methodological Answer

  • Chromatography : LC/MS (ESI+) confirms molecular weight (e.g., observed m/z = 492.2 [M+H]⁺) .
  • Spectroscopy : ¹H NMR (300 MHz, DMSO-d₆) identifies characteristic peaks (e.g., δ 8.16 ppm for aromatic protons, δ 3.2–3.8 ppm for piperidine methylene groups) .
  • Elemental Analysis : Validates stoichiometric composition (C, H, N).

Advanced: How can contradictions in crystallographic data during structure determination be resolved?

Q. Methodological Answer

  • Refinement Software : Use SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve discrepancies in bond lengths/angles. SHELX employs least-squares minimization against diffraction data, prioritizing high-resolution datasets .
  • Puckering Analysis : For piperidine ring conformation, apply Cremer-Pople coordinates to quantify deviations from planarity and resolve pseudorotation ambiguities .
  • Validation Tools : CheckCIF (IUCr) identifies outliers in thermal parameters or steric clashes .

Advanced: What strategies optimize bioavailability based on structural analogs?

Q. Methodological Answer

  • Piperidine Modifications : Introduce methyl or ethyl groups to the piperidine ring to enhance metabolic stability (e.g., 1-methylpiperidin-4-yl derivatives show improved pharmacokinetics) .
  • Thiazole Substituents : Adjust the 2-ethyl group on the thiazole ring to modulate lipophilicity and solubility. Fluorine or methoxy substitutions improve blood-brain barrier penetration .
  • In Vivo Testing : Use ovariectomized rat models to assess trabecular bone formation rates (oral administration, dose-dependent efficacy) .

Advanced: How to design experiments to assess Wnt/β-catenin pathway activation?

Q. Methodological Answer

  • Cell-Based Assays : Transfect HEK293T cells with a TCF/LEF luciferase reporter plasmid. Treat with the compound and measure luminescence to quantify β-catenin signaling .
  • Gene Expression : qRT-PCR for Wnt target genes (e.g., AXIN2, CYCLIN D1) .
  • In Vivo Models : Oral dosing in rats (e.g., 10–50 mg/kg/day) followed by micro-CT analysis of trabecular bone volume .

Basic: What are the key structural features influencing receptor binding?

Q. Methodological Answer

  • Piperidine Core : Acts as a conformationally constrained scaffold, favoring interactions with GPCRs or aminergic receptors .
  • Thiazole Moiety : The 2-ethyl group enhances hydrophobic interactions, while the sulfur atom may participate in hydrogen bonding .
  • Aminomethyl Linker : Facilitates salt bridge formation with acidic residues (e.g., aspartate in binding pockets) .

Advanced: How to analyze pseudorotation in piperidine ring conformations?

Q. Methodological Answer

  • X-ray Crystallography : Determine ring puckering parameters (amplitude q and phase angle φ) using Cremer-Pople coordinates .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energy barriers for chair-to-boat transitions .
  • Dynamic NMR : Monitor coalescence of diastereotopic protons to estimate ring-flipping rates in solution .

Basic: What are the standard protocols for handling this compound in vitro?

Q. Methodological Answer

  • Safety Precautions : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact; wash with water if exposed .
  • Storage : Keep in a desiccator at –20°C under inert gas (argon) to prevent degradation.
  • Waste Disposal : Neutralize with dilute HCl before incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine

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